2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
Übersicht
Beschreibung
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H11ClN2O2S. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the chlorination of 5-cyano-N-(propan-2-yl)benzene-1-sulfonamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in ether solvents or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like KMnO4 in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted sulfonamides or thiols.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and cyano groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-cyano-N-(methyl)benzene-1-sulfonamide
- 2-chloro-5-cyano-N-(ethyl)benzene-1-sulfonamide
- 2-chloro-5-cyano-N-(butyl)benzene-1-sulfonamide
Uniqueness
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can enhance the compound’s stability and selectivity in various applications.
Biologische Aktivität
2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS Number: 1523521-83-6) is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including specific case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 258.73 g/mol. Its structure features a sulfonamide group, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | CHClNOS |
Molecular Weight | 258.73 g/mol |
CAS Number | 1523521-83-6 |
Minimum Purity | 95% |
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Recent studies have indicated that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anticancer Properties
Research has highlighted the potential of sulfonamide derivatives in cancer therapy. A study focusing on sulfonamide compounds demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Case Studies
- Cytotoxicity Assay : A cytotoxic assay conducted on MCF-7 and HepG2 cell lines revealed that compounds related to this compound displayed IC values significantly lower than those of standard chemotherapeutic agents like cisplatin and 5-fluorouracil. This suggests a promising avenue for further development in cancer treatment .
- Molecular Docking Studies : Molecular docking studies have shown that sulfonamide compounds can effectively bind to active sites of target proteins involved in cancer progression, indicating their potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes such as carbonic anhydrases and histone deacetylases (HDACs). These enzymes play crucial roles in various cellular processes, including cell proliferation and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell growth and induce apoptosis .
Eigenschaften
IUPAC Name |
2-chloro-5-cyano-N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-7(2)13-16(14,15)10-5-8(6-12)3-4-9(10)11/h3-5,7,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJKJOTDJIJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.